4-chloro-9-methyl-10-(2-phenylethyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
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Overview
Description
4-chloro-9-methyl-10-(2-phenylethyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound with a unique tricyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure features a combination of chloro, methyl, phenylethyl, and oxa-diazatricyclo moieties, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 4-chloro-9-methyl-10-(2-phenylethyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves multiple steps, typically starting with the preparation of the core tricyclic structure. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The introduction of the chloro, methyl, and phenylethyl groups is usually accomplished through substitution reactions, where appropriate reagents such as chlorinating agents, methylating agents, and phenylethyl halides are used under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
4-chloro-9-methyl-10-(2-phenylethyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, forming various addition products.
Scientific Research Applications
4-chloro-9-methyl-10-(2-phenylethyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-9-methyl-10-(2-phenylethyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its ability to interact with microbial cell membranes can result in antimicrobial activity.
Comparison with Similar Compounds
When compared to similar compounds, 4-chloro-9-methyl-10-(2-phenylethyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one stands out due to its unique tricyclic structure and the presence of multiple functional groups. Similar compounds include:
Indole derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.
Benzodiazepines: These compounds have a similar diazatricyclic core and are widely used in medicine for their sedative and anxiolytic properties.
Phenethylamines: These compounds contain the phenylethyl group and are known for their psychoactive effects.
Overall, 4-chloro-9-methyl-10-(2-phenylethyl)-8-oxa-10,12-diazatricyclo[731
Properties
IUPAC Name |
4-chloro-9-methyl-10-(2-phenylethyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-19-12-16(15-11-14(20)7-8-17(15)24-19)21-18(23)22(19)10-9-13-5-3-2-4-6-13/h2-8,11,16H,9-10,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQKVBWGKLXQOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Cl)NC(=O)N2CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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